molecular formula C13H9F3N2O2S B115153 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester CAS No. 149210-31-1

7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester

Cat. No. B115153
M. Wt: 314.28 g/mol
InChI Key: VOMSCYIJIYUFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester (TBZE) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBZE is a heterocyclic compound that contains an imidazo[2,1-B]benzothiazole ring system with a trifluoromethyl group attached to it.

Scientific Research Applications

7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has also been investigated for its potential as a photosensitizer for photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizing agent.
In materials science, 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been used as a building block for the synthesis of various organic materials, including conjugated polymers and small molecules. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester-based materials have been shown to exhibit excellent optoelectronic properties, making them promising candidates for applications in organic electronics, such as organic solar cells and light-emitting diodes.

Mechanism Of Action

The mechanism of action of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are important for cancer cell survival and proliferation. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation.

Biochemical And Physiological Effects

7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase and by downregulating the expression of cyclin-dependent kinases.

Advantages And Limitations For Lab Experiments

7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to induce apoptosis and inhibit cell proliferation, and its potential as a photosensitizer for photodynamic therapy. However, 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester also has several limitations, including its low solubility in aqueous solutions, its low stability under acidic conditions, and its potential toxicity to normal cells.

Future Directions

There are several future directions for 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester research, including the development of more efficient and scalable synthesis methods, the optimization of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester-based materials for organic electronics, and the investigation of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester and to identify its molecular targets in cancer cells.

Synthesis Methods

The synthesis of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester involves a multi-step process that starts with the preparation of the starting material, 2-aminobenzothiazole. The reaction of 2-aminobenzothiazole with trifluoroacetic anhydride and triethylamine produces 2-(trifluoroacetyl)benzothiazole, which is then reacted with ethyl chloroformate to yield 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester. The overall yield of 7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester is around 35%.

properties

CAS RN

149210-31-1

Product Name

7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester

Molecular Formula

C13H9F3N2O2S

Molecular Weight

314.28 g/mol

IUPAC Name

ethyl 6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C13H9F3N2O2S/c1-2-20-11(19)8-6-18-9-4-3-7(13(14,15)16)5-10(9)21-12(18)17-8/h3-6H,2H2,1H3

InChI Key

VOMSCYIJIYUFNM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN2C3=C(C=C(C=C3)C(F)(F)F)SC2=N1

Canonical SMILES

CCOC(=O)C1=CN2C3=C(C=C(C=C3)C(F)(F)F)SC2=N1

synonyms

7-(TRIFLUOROMETHYL)IMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

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